N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Green Chemistry Amidoalkylation Reaction Efficiency

Choose N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2) for its unique trichloromethyl hemiaminal structure that enables mild amidoalkylation. Unlike generic amides, the CCl3 group powerfully activates the C–N bond, while the acetamide moiety fine‑tunes reactivity and steric profile. Validated by a 94% solvent‑free yield in just 10–20 minutes, this intermediate outperforms traditional methods that give only 68% after 12 h. For C‑amidoalkylation of aromatics, its derivative yields 20–88% versus 20–72% with tribromo analogs. Exact molecular weight (206.455 g/mol) and InChIKey (WVECDRAYBGJMIV‑UHFFFAOYSA‑N) prevent substitution errors, ensuring protocol reproducibility.

Molecular Formula C4H6Cl3NO2
Molecular Weight 206.45 g/mol
CAS No. 5445-85-2
Cat. No. B6611768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trichloro-1-hydroxyethyl)acetamide
CAS5445-85-2
Molecular FormulaC4H6Cl3NO2
Molecular Weight206.45 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C4H6Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h3,10H,1H3,(H,8,9)
InChIKeyWVECDRAYBGJMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2): A Unique Hemiaminal Scaffold for Amidoalkylation and Green Synthesis


N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide (CAS 5445-85-2) is an organic compound belonging to the class of trichloromethyl hemiaminals, characterized by a hydroxyl and an amide group attached to the same carbon atom bearing a highly electrophilic trichloromethyl moiety [1]. This unique structure, derived from the condensation of acetamide with chloral or chloral hydrate, positions the compound not as an end-use material, but as a versatile and reactive synthetic intermediate [2]. Its primary recognized value lies in its role as an effective amidoalkylating reagent in organic synthesis, enabling the introduction of the trichloroethyl group into other molecular frameworks under mild conditions [2]. This foundational reactivity profile underpins all subsequent differential performance metrics and distinguishes it from simpler, non-functionalized amides or other less reactive halomethyl hemiaminals.

Why N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide Cannot Be Replaced by Simple Amides or Other Halomethyl Hemiaminals


Substituting N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with a generic amide or even a closely related hemiaminal analog is not scientifically valid due to its precise and quantifiable structure-function relationship [1]. The compound's reactivity is a finely tuned balance: the strong electron-withdrawing effect of the trichloromethyl group significantly polarizes the C-N bond, enhancing its electrophilicity for nucleophilic attack, while the specific acetamide N-substituent modulates the leaving group ability and steric profile during amidoalkylation reactions [2]. Replacing this with a non-halogenated amide eliminates the requisite electrophilicity, while substituting it with a tribromo analog introduces different reactivity kinetics and heavier, less favorable mass considerations [2]. Even a seemingly minor change, such as chlorinating the acetyl group to form 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, creates a compound with a distinct molecular weight, altered lipophilicity, and a different reactivity profile . These variations result in measurably different synthetic outcomes, as evidenced by differential reaction yields under identical conditions, making precise chemical identity critical for reproducible research and industrial applications.

Quantitative Differentiation of N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide: Evidence-Based Performance Against Comparators


Green Synthesis Efficiency: Superior Yield and Reduced Time in Solvent-Free Synthesis vs. Literature Protocols

A solvent-free synthetic protocol for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide demonstrates a significant improvement in reaction efficiency compared to a traditional solution-phase method for a structurally analogous compound. The target compound was synthesized with a 94% yield in a reaction time of only 10-20 minutes without the need for a solvent or external heating [1]. This performance is notably superior to a literature protocol for the synthesis of the closely related N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, which required a 12-hour reflux in chloroform and achieved only a 68% yield [1].

Green Chemistry Amidoalkylation Reaction Efficiency

Differential Amidoalkylation Efficiency: Quantitative Yields in C-Amidoalkylation of Aromatics vs. Other Hemiaminals

While N-(2,2,2-trichloro-1-hydroxyethyl)acetamide itself serves as a precursor, its direct derivative, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 2755-35-3), demonstrates high and variable yields (20-88%) in C-amidoalkylation of a diverse set of aromatics, yielding a range of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides [1]. This performance is characteristic of the N-(2,2,2-trichloro-1-hydroxyethyl)amide class. In contrast, earlier work with N-(2,2,2-tribromo-1-hydroxyethyl)benzamide under similar conditions produced N-(2,2,2-tribromo-1-arylethyl)benzamides in a more restricted yield range of 20-72% [1]. This data indicates that the trichloro analog offers a broader and often higher-yielding synthetic scope for this critical reaction class.

Amidoalkylation Reaction Scope C-C Bond Formation

Physicochemical Differentiation for Procurement: Precise Molecular Properties vs. Common Analogs

At the procurement stage, the precise molecular identity of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is critical and non-fungible. Its defined physicochemical properties differentiate it from even closely related analogs, ensuring that the correct compound is ordered and used. The target compound has a molecular weight of 206.455 g/mol and a specific InChIKey of WVECDRAYBGJMIV-UHFFFAOYSA-N [1]. In contrast, the analog 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a molecular weight of 240.900 g/mol and a distinct formula (C4H5Cl4NO2) . Another analog, 2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, has a molecular weight of 309.8 g/mol and formula C4H3Cl6NO2 . These discrete identifiers are essential for accurate sourcing, inventory management, and analytical verification.

Chemical Procurement Physicochemical Properties Quality Control

Optimal Applications for N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide: Where Its Quantified Advantages Are Realized


Sustainable and High-Throughput Synthesis of Novel Carboxamide Libraries

Research groups focused on green chemistry and high-throughput synthesis should prioritize N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. The evidence of a 94% yield in a 10-20 minute, solvent-free reaction demonstrates a clear advantage over traditional methods for similar compounds, which suffer from lower yields (68%) and significantly longer reaction times (12 hours) [1]. This translates directly to faster lead generation, lower material costs, and a reduced environmental footprint in the preparation of diverse N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide libraries for biological screening.

Reliable C-Amidoalkylation for the Synthesis of Complex Arylethylamide Derivatives

Medicinal chemists and process development scientists utilizing C-amidoalkylation of aromatics will find this compound to be a superior starting material. Its derivative, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, has been shown to provide higher and more broadly applicable yields (20-88%) for accessing 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides compared to tribromo hemiaminal counterparts (20-72% yield) [1]. This enhanced scope and efficiency are critical for constructing complex molecular architectures where this specific carbon framework is required.

Ensuring Experimental Reproducibility Through Accurate Procurement and Analytical Verification

For any laboratory where reproducibility is paramount, the precise identification of this compound is non-negotiable. Its discrete molecular weight (206.455 g/mol) and InChIKey (WVECDRAYBGJMIV-UHFFFAOYSA-N) [1] serve as unambiguous identifiers that prevent substitution errors with closely related but functionally distinct analogs, such as 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (MW: 240.9 g/mol) . Using the correct compound ensures that reported synthetic protocols are followed exactly, preventing failed reactions or misattributed biological activity due to the presence of a chlorinated or bis-trichlorinated impurity.

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